![molecular formula C15H20N2O2 B7479488 3-(4-Methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol](/img/structure/B7479488.png)
3-(4-Methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol
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Overview
Description
3-(4-Methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains both an imidazole and azepine ring. It is also known as GSK-3 inhibitor and has been studied for its potential use in treating various diseases.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol involves the inhibition of GSK-3. This enzyme is involved in various signaling pathways that regulate cell growth, differentiation, and survival. Inhibition of GSK-3 by this compound leads to the activation of downstream signaling pathways that are involved in cell survival and neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol have been studied extensively. This compound has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-Methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol in lab experiments include its ability to inhibit GSK-3, which is a key enzyme in various signaling pathways. This compound has also been shown to have neuroprotective effects and improve insulin sensitivity. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy in treating various diseases.
Future Directions
There are several future directions for the study of 3-(4-Methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol. One direction is to further study its potential use in treating various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in treating diabetes and other metabolic disorders. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 3-(4-Methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol involves the condensation of 4-methoxyphenylacetic acid with 1,2-diaminocyclohexane followed by cyclization with formaldehyde. This reaction produces the desired compound in good yield and purity.
Scientific Research Applications
3-(4-Methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol has been studied for its potential use in various scientific research applications. It has been shown to have inhibitory effects on glycogen synthase kinase-3 (GSK-3), which is a key enzyme in various signaling pathways. This inhibition has been studied for its potential use in treating various diseases such as Alzheimer's disease, bipolar disorder, and diabetes.
properties
IUPAC Name |
3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-19-13-8-6-12(7-9-13)15(18)11-16-14-5-3-2-4-10-17(14)15/h6-9,18H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDWFALHPVYJMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CN=C3N2CCCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol |
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